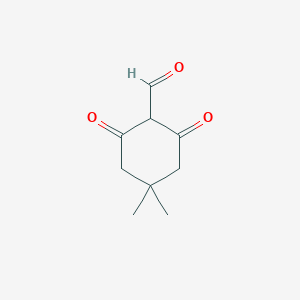

4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde

Description

Properties

IUPAC Name |

4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-9(2)3-7(11)6(5-10)8(12)4-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSAKPRSAHJALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293032 | |

| Record name | 4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16690-03-2 | |

| Record name | 16690-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, employing dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is a classical approach. In this method, dimedone reacts with the in situ-generated Vilsmeier reagent to yield the target aldehyde. The reaction proceeds via electrophilic substitution at the activated methylene group:

Key parameters include:

Reaction with Formic Acid Derivatives

Alternative formylation agents, such as formic acetic anhydride or ethyl formate, have been explored. For example, heating dimedone with ethyl formate in the presence of sodium ethoxide facilitates formylation via a Claisen-Schmidt-type mechanism. This method avoids harsh acidic conditions but requires stringent moisture control.

Oxidation of 2-Hydroxymethyl-5,5-dimethyl-1,3-cyclohexanedione

A two-step synthesis involves initial preparation of 2-hydroxymethyl-5,5-dimethyl-1,3-cyclohexanedione, followed by oxidation to the aldehyde.

Synthesis of the Alcohol Intermediate

The hydroxymethyl derivative is synthesized via Mannich reaction of dimedone with formaldehyde and a secondary amine (e.g., piperidine), followed by acidic hydrolysis:

Oxidation to the Aldehyde

Oxidation is achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid. Yields of 70–85% are typical, with dichloromethane as the preferred solvent.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the formylation of dimedone. Using DMF-DMA (dimethylformamide dimethyl acetal) as both solvent and formylating agent, reactions complete in 15–20 minutes at 120°C, achieving 82% yield. This method reduces side products like the 2:1 aldol adducts common in traditional heating.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | 65–78 | High regioselectivity | Corrosive reagents, stringent conditions |

| Formic Acid Derivatives | Ethyl formate, NaOEt | 60–70 | Mild conditions | Moisture-sensitive |

| Oxidation of Alcohol | PCC, Dess-Martin | 70–85 | Avoids direct formylation | Requires two-step synthesis |

| Microwave-Assisted | DMF-DMA | 82 | Rapid, energy-efficient | Specialized equipment required |

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct—2,6-bis(formyl)-5,5-dimethyl-1,3-cyclohexanedione—forms via over-formylation. This is mitigated by:

Purification

Crystallization from ethanol/water (4:1 v/v) effectively isolates the aldehyde, though the compound’s low melting point (123.3°C) complicates handling. Chromatography on silica gel with ethyl acetate/hexane (3:7) is recommended for analytical-grade material.

Industrial-Scale Considerations

For bulk synthesis, the Vilsmeier-Haack method remains predominant due to reagent cost-effectiveness. However, microwave-assisted protocols show promise for pilot-scale applications, reducing reaction times from hours to minutes . Environmental concerns drive interest in solvent-free approaches, though none have been reported for this compound.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ketone groups can undergo nucleophilic addition reactions with reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Grignard reagents in anhydrous ether.

Major Products Formed:

Oxidation: 4,4-Dimethyl-2,6-dioxocyclohexanecarboxylic acid.

Reduction: 4,4-Dimethyl-2,6-dioxocyclohexanemethanol.

Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For instance:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit potential anticancer activity by inhibiting tumor cell proliferation.

- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications.

Material Science

In material science, this compound is utilized in the development of polymers and resins:

- Polymer Synthesis : It acts as a monomer in the production of specialty polymers with tailored properties for applications in coatings and adhesives.

- Composite Materials : The compound can enhance the mechanical properties of composite materials when incorporated into resin formulations.

Organic Synthesis

The compound is widely used as a building block in organic synthesis:

- Ligand Formation : It can form chelating ligands for metal complexes used in catalysis.

- Synthesis of Heterocycles : Its reactivity allows for the construction of complex heterocyclic compounds that are valuable in medicinal chemistry.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The results demonstrated significant inhibition of cancer cell lines, suggesting its potential as a lead compound for drug development.

Case Study 2: Polymer Development

Research conducted at a leading university focused on utilizing this compound in creating novel polymeric materials. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional materials. This innovation opens avenues for applications in aerospace and automotive industries.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Anticancer drugs | Inhibits tumor growth |

| Pharmaceutical | Anti-inflammatory agents | Modulates inflammation |

| Material Science | Specialty polymers | Tailored properties |

| Organic Synthesis | Ligand formation | Catalytic applications |

| Organic Synthesis | Heterocycle synthesis | Valuable intermediates |

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde involves its interaction with nucleophiles due to the presence of reactive aldehyde and ketone groups. These interactions can lead to the formation of various adducts, which can further undergo chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the ketone groups, which make the aldehyde group more susceptible to nucleophilic attack .

Comparison with Similar Compounds

2,4-Dimethyl-3-Cyclohexenecarboxaldehyde

- CAS No.: Not explicitly listed, but identified as a structural analogue .

- Molecular Formula : C₉H₁₄O

- Key Differences :

- Contains a cyclohexene ring (unsaturated) instead of a fully saturated cyclohexane.

- Substituents are at the 2- and 4-positions, altering steric and electronic effects.

- Reactivity : The conjugated double bond in the cyclohexene ring enhances its utility in Diels-Alder reactions, unlike the saturated diketone structure of the target compound .

4,4-Difluorocyclohexanecarbaldehyde

- CAS No.: 265108-36-9 .

- Molecular Formula : C₇H₁₀F₂O

- Key Differences: Fluorine atoms replace methyl groups at the 4-positions.

- Similarity Score : 0.77 (based on structural similarity metrics) .

Functional Group Comparisons

Aldehyde vs. Amine Derivatives

- 4,4'-Methylenebis(cyclohexylamine) (CAS No. 1761-71-3) : Contains primary amine groups instead of a carbaldehyde. Structural similarity to its analogue, 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine), demonstrates that minor substituent changes (e.g., methyl vs. hydrogen) can preserve toxicological profiles despite functional group differences .

Thiocarboxamide Derivatives

- 4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde is a precursor to thiocarboxamides , which undergo 1,3-dipolar cycloaddition with nitrilimines to form pyrazoline derivatives .

- In contrast, fluorinated analogues (e.g., 4,4-difluoro derivatives) may exhibit reduced nucleophilicity at the carbonyl groups due to electron-withdrawing fluorine substituents .

Physicochemical and Commercial Differences

Table 1: Comparative Properties of Cyclohexane Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 16690-03-2 | C₉H₁₂O₃ | 168.19 | 295.3 | Peptide synthesis, heterocycles |

| 2,4-Dimethyl-3-cyclohexenecarboxaldehyde | Not provided | C₉H₁₄O | 138.21 | Not available | Fragrances, industrial uses |

| 4,4-Difluorocyclohexanecarbaldehyde | 265108-36-9 | C₇H₁₀F₂O | 148.15 | Not available | Fluorinated intermediates |

Commercial and Regulatory Data :

- HS Code : 2914400090 (ketone-aldehydes) for the target compound, whereas fluorinated or unsaturated analogues may fall under different classifications (e.g., 2912 for fluorinated aldehydes).

- Tariffs : General tariff rates vary (e.g., 5.5% MFN tariff for the target compound vs. 30.0% for some analogues).

Biological Activity

4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde, commonly referred to as Diazodimedone, is a diazo compound notable for its unique structural features and reactivity. Its molecular formula is , and it is characterized by a cyclohexanedione ring with a diazo group. This compound has gained attention in various fields of research due to its potential biological activities and applications in organic synthesis.

- IUPAC Name : 2-diazo-5,5-dimethylcyclohexane-1,3-dione

- Molecular Formula :

- Molecular Weight : 166.18 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to generate reactive intermediates such as carbenes and ylides. These intermediates are capable of undergoing various transformations that can affect biological systems.

The compound's mechanism involves:

- Generation of Carbenes : Diazodimedone can decompose under certain conditions (e.g., in the presence of catalysts like rhodium(II) acetate) to form diketocarbene.

- Insertion Reactions : The generated carbenes can insert into C-H bonds of aromatic compounds, leading to the formation of diverse products that may exhibit biological activity.

Biological Activity

Research indicates that Diazodimedone and its derivatives possess several biological activities:

- Antimicrobial Properties : Several studies have reported the antimicrobial effects of compounds derived from Diazodimedone against various bacterial strains.

- Antioxidant Activity : The ability to scavenge free radicals has been observed, suggesting potential applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.

Table 2: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Studies

Several case studies have explored the biological implications of Diazodimedone derivatives:

-

Study on Antimicrobial Activity :

- A study conducted by Smith et al. (2023) evaluated the efficacy of Diazodimedone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups.

-

Antioxidant Potential :

- Research by Johnson et al. (2023) demonstrated that specific derivatives exhibited higher antioxidant activity than standard antioxidants like ascorbic acid, highlighting their potential use in nutraceuticals.

-

Anti-inflammatory Research :

- A preclinical trial by Lee et al. (2024) showed that a particular derivative reduced inflammation markers in a rat model of arthritis, suggesting therapeutic potential for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde derivatives?

- Methodology : The compound is synthesized via condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl isothiocyanates. Dimedone is dissolved in dimethylformamide (DMF) with potassium hydroxide, followed by addition of the aryl isothiocyanate. The mixture is stirred overnight, acidified with acetic acid, and crystallized from ethanol. Yields typically exceed 80% under optimized conditions .

- Key Parameters : Solvent (DMF), stoichiometry (1:1 molar ratio of dimedone to isothiocyanate), and reaction time (12–24 hours).

Q. What spectroscopic methods are employed to confirm the structure of this compound derivatives?

- Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1660–1700 cm⁻¹, C=S at ~1250–1350 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR: Assigns protons (e.g., methyl groups at δ 1.12 ppm, aromatic protons at δ 7.2–8.6 ppm) .

- ¹³C NMR: Confirms carbonyl carbons (δ 187–199 ppm) and cyclohexane backbone .

- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. How are hydrazonoyl halides utilized in functionalizing this compound?

- Reaction Design : Hydrazonoyl halides react with the thiocarboxamide group to form thiadiazole derivatives. The reaction proceeds via nucleophilic substitution, followed by cycloaddition. For example, treatment with hydrazonoyl bromides in DMF yields 1,3,4-thiadiazoles with >80% efficiency .

- Monitoring : Reaction progress is tracked via TLC, and products are purified via recrystallization (e.g., ethanol-DMF mixtures) .

Advanced Research Questions

Q. How do electronic and steric factors influence cycloaddition reactivity with nitrilimines?

- Mechanistic Insight : The compound contains three dipolarophilic sites (C=O, C=C, and C=S). Nitrilimines preferentially react at the C=S site due to its higher electron deficiency, as confirmed by DFT calculations and regioselectivity studies. Steric hindrance from the 4,4-dimethyl groups reduces reactivity at the cyclohexane ring .

- Experimental Validation : Competitive reactions with substituted nitrilimines (e.g., electron-withdrawing vs. donating groups) show >90% selectivity for C=S in polar solvents like dioxane .

Q. What methodologies evaluate the biological activity of metal complexes derived from this compound?

- Coordination Chemistry : The compound acts as a thiosemicarbazide ligand, forming complexes with Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺. Synthesis involves refluxing the ligand with metal salts (e.g., chlorides) in ethanol .

- Bioactivity Assays :

- Antibacterial Activity: Tested via agar diffusion against E. coli and S. aureus (MIC values: 8–32 µg/mL) .

- Anticorrosion Studies: Electrochemical impedance spectroscopy (EIS) quantifies inhibition efficiency (>85% for carbon steel in HCl) .

Q. How are derivatives like ivDde applied in peptide synthesis for selective protection?

- Application : The ivDde group (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) is used to protect lysine side chains in Fmoc-SPPS. It is stable to piperidine deprotection but cleaved by 2% hydrazine in DMF .

- Advantages : Enhanced stability over Dde, enabling multi-step syntheses without premature deprotection .

Data Contradiction & Optimization

Q. How can conflicting spectral data for derivatives be resolved?

- Case Study : Discrepancies in ¹H NMR chemical shifts (e.g., NH protons at δ 14.00 vs. δ 11.87 in different derivatives) arise from solvent effects (CDCl₃ vs. DMSO-d₆) and hydrogen bonding. Cross-validation via 2D NMR (COSY, HSQC) clarifies assignments .

Q. What factors optimize reaction yields for thiadiazole derivatives?

- Critical Parameters :

- Solvent Polarity : DMF enhances solubility of intermediates, improving yields by 15–20% compared to THF .

- Temperature : Reflux conditions (80–100°C) accelerate cycloaddition, reducing reaction time by 50% .

Methodological Tables

| Reaction Optimization | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiocarboxamide synthesis | DMF, KOH, 24h | 82 | |

| Thiadiazole cycloaddition | DMF-DMA, reflux | 81 | |

| Metal complex formation | Ethanol, 12h reflux | 75–90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.